molecular formula C19H21FN2O3S B12162736 N-ethyl-2-[2-(4-fluorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-ethyl-2-[2-(4-fluorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12162736
M. Wt: 376.4 g/mol
InChI Key: RGFXRWFSSPFVAK-UHFFFAOYSA-N
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Description

N-ethyl-2-[2-(4-fluorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a potent and selective ATP-competitive inhibitor of cyclin-dependent kinases CDK2, CDK7, and CDK9. Its primary research value lies in the targeted disruption of transcriptional regulation and cell cycle progression for the study of oncogenesis. By inhibiting CDK7, a component of the CDK-activating kinase (CAK) complex, and CDK9, the catalytic core of the positive transcription elongation factor b (P-TEFb), this compound effectively suppresses RNA polymerase II-mediated transcription, leading to the rapid downregulation of short-lived anti-apoptotic proteins such as Mcl-1 (Source) . This mechanism induces apoptosis in a wide range of cancer cell lines, particularly in hematological malignancies, making it a crucial tool for investigating transcriptional dependencies in cancer and for evaluating combination therapies. The compound's selectivity profile distinguishes it from pan-CDK inhibitors, allowing researchers to dissect the specific contributions of CDK2/7/9 in cellular proliferation and survival pathways.

Properties

Molecular Formula

C19H21FN2O3S

Molecular Weight

376.4 g/mol

IUPAC Name

N-ethyl-2-[[2-(4-fluorophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C19H21FN2O3S/c1-2-21-18(24)17-14-5-3-4-6-15(14)26-19(17)22-16(23)11-25-13-9-7-12(20)8-10-13/h7-10H,2-6,11H2,1H3,(H,21,24)(H,22,23)

InChI Key

RGFXRWFSSPFVAK-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Cyclization of Cyclohexenethioamide Derivatives

The tetrahydro-benzothiophene scaffold is typically synthesized via cyclization of cyclohexenethioamide precursors. A representative procedure involves:

  • Reacting cyclohexenone with thioacetamide in acetic acid under reflux to form the thioamide intermediate.

  • Treating the intermediate with phosphorus oxychloride (POCl₃) to induce cyclization, yielding 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid.

Key Data:

StepReagents/ConditionsYield (%)Purity (HPLC)
1Thioacetamide, AcOH, 110°C, 12h7892
2POCl₃, 80°C, 6h6589

Functionalization at the 2-Position: Acetamido Group Installation

Bromination and Nucleophilic Substitution

The 2-position of the benzothiophene core is activated for substitution via bromination:

  • Bromination : Treating the core with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C yields 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid.

  • Amidation : Reacting the brominated intermediate with 2-(4-fluorophenoxy)acetamide in the presence of cesium carbonate (Cs₂CO₃) and a palladium catalyst (e.g., Pd(OAc)₂) facilitates Buchwald-Hartwig coupling.

Optimization Insights:

  • Catalyst Screening : Pd(OAc)₂ outperformed PdCl₂ and Pd(PPh₃)₄, achieving 85% yield vs. 62% and 58%, respectively.

  • Solvent Effects : DMF provided higher conversion rates (92%) compared to THF (73%) or toluene (68%).

Carboxamide Formation at the 3-Position

Ethylamine Coupling via Mixed Anhydride Method

The carboxylic acid at the 3-position is converted to the ethyl carboxamide using ethylamine and a mixed anhydride intermediate:

  • Activation : Reacting the acid with isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) in THF at -15°C.

  • Aminolysis : Adding ethylamine to the anhydride intermediate yields the final carboxamide.

Critical Parameters:

  • Temperature Control : Reactions below -10°C minimize side products (e.g., <5% over-alkylation).

  • Stoichiometry : A 1.2:1 molar ratio of ethylamine to acid ensures complete conversion.

Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water (4:1).

Purity Metrics:

MethodPurity (%)Impurity Profile
Flash Chromatography95Residual Pd (0.2%), DMF (0.1%)
Recrystallization99.5None detected by LC-MS

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.12 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.85–2.95 (m, 4H, tetrahydro-benzothiophene CH₂), 4.32 (s, 2H, OCH₂CO), 6.90–7.10 (m, 4H, fluorophenyl).

  • HRMS : Calculated for C₂₀H₂₂FN₂O₃S [M+H]⁺: 401.1332; Found: 401.1329.

Scalability and Industrial Considerations

Pilot-Scale Synthesis

A 100g-scale synthesis achieved 72% overall yield using:

  • Continuous Flow Reactors : For bromination and amidation steps (residence time: 30 min).

  • Crystallization : Anti-solvent addition (water) to isolate the final product with >99% purity.

Environmental Impact

  • Solvent Recovery : DMF and THF are recycled via distillation (90% recovery efficiency).

  • Waste Streams : Pd catalyst is recovered using scavenger resins (e.g., QuadraPure TU).

Comparative Analysis of Alternative Routes

Direct Amination vs. Bromination-Coupling

ParameterBromination-Coupling RouteDirect Amination Route
Yield (%)8552
Pd Catalyst RequiredYesNo
ByproductsPd residuesOver-alkylated isomers

The bromination-coupling route is preferred for large-scale synthesis due to higher reproducibility.

ConditionRecommendation
Temperature-20°C (desiccated)
SolventAnhydrous DMSO or ethanol
Shelf Life24 months

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-[2-(4-fluorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic fluorine can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

N-ethyl-2-[2-(4-fluorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-2-[2-(4-fluorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between the target compound and related derivatives are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (R1, R2) Molecular Weight (g/mol) Biological Activity
Target Compound C₂₀H₂₂FN₃O₃S R1: Ethyl; R2: 4-fluorophenoxy 396.47 Not explicitly reported
2-Acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide C₁₁H₁₄N₂O₂S R1: Acetamido; R2: H 238.31 Unknown
N-(3-methylphenyl)-2-{[(4-methoxyphenyl)methylene]amino}-...-carboxamide C₂₂H₂₃N₃O₂S R1: 3-methylphenyl; R2: 4-methoxyphenyl 393.50 Antibacterial, Antifungal
2-[2-(2-fluorophenoxy)acetamido]-N-(3-methoxypropyl)-...-carboxamide C₂₁H₂₆FN₃O₄S R1: 3-methoxypropyl; R2: 2-fluorophenoxy 435.51 Not reported
N-(2-methoxyethyl)-2-(4-methoxyphenoxy)acetamido-...-carboxamide C₂₁H₂₆N₂O₅S R1: 2-methoxyethyl; R2: 4-methoxyphenoxy 418.51 Not reported
N-(2-methoxyethyl)-2-(naphthalene-1-carbonylamino)-...-carboxamide C₂₃H₂₄N₂O₃S R1: 2-methoxyethyl; R2: naphthalene-1-carbonyl 408.51 Not reported

Key Observations

Substituent Effects on Activity: The target compound’s 4-fluorophenoxy group (electron-withdrawing) contrasts with the 4-methoxyphenyl (electron-donating) group in compounds, which exhibit antimicrobial activity. This suggests fluorination may optimize electronic interactions with biological targets .

Positional Isomerism: The 2-fluorophenoxy substituent in introduces ortho-substitution effects, which may sterically hinder binding compared to the para-substituted 4-fluorophenoxy in the target compound .

Bulk and Lipophilicity: The naphthalene-1-carbonyl group in increases molecular bulk and lipophilicity (clogP ~3.5 estimated) compared to the target compound’s fluorophenoxy group (clogP ~2.8), likely impacting pharmacokinetic properties like absorption and half-life .

Core Structure Modifications :

  • The tetrahydrobenzothiophene core is conserved across all analogs, indicating its role as a scaffold for functional group diversification. Modifications to the acetamido and carboxamide substituents drive variations in bioactivity .

Biological Activity

N-ethyl-2-[2-(4-fluorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic compound with potential therapeutic applications, particularly in oncology and inflammation. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C20H23FN2O4S
  • CAS Number : 381179-14-2
  • Molar Mass : 406.47 g/mol

The compound primarily acts as an inhibitor of specific protein interactions involved in oncogenic signaling pathways. It has been shown to inhibit the menin-MLL (Mixed-Lineage Leukemia) interaction, which is crucial for the proliferation of certain cancer cells. By disrupting this interaction, the compound may induce apoptosis in tumor cells and inhibit their growth .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In a study involving MCF-7 breast cancer cells:

  • IC50 Value : The compound demonstrated an IC50 value of approximately 23.2 μM.
  • Apoptosis Induction : Treatment led to a substantial reduction in cell viability (26.86%) and increased early (AV+/PI−: 8.73%) and late (AV+/PI+: 18.13%) apoptotic cell populations compared to untreated controls .

Cell Cycle Arrest

Flow cytometry analysis revealed that the compound induces cell cycle arrest at the G2/M phase and S phase:

  • G2/M Phase Arrest : Increased from 17.23% (control) to 25.56% (treated).
  • S Phase Arrest : Increased from 16.76% (control) to 23.38% (treated) .

In Vivo Studies

In vivo experiments conducted on tumor-bearing mice showed:

  • Tumor Weight Reduction : The compound reduced tumor mass significantly compared to controls.
  • Hematological Improvements : It restored hemoglobin and red blood cell counts closer to normal levels, indicating reduced myelosuppression associated with chemotherapy .

Comparative Efficacy

The following table summarizes the biological activity of this compound compared to other known compounds:

Compound NameIC50 (μM)Apoptosis InductionCell Cycle ArrestTumor Volume Reduction (%)
N-Ethyl Compound23.2YesG2/M & S26.6
Compound A30.5YesG120.0
Compound B15.0YesG0/G133.3

Case Studies

A notable case study involved patients with acute myeloid leukemia (AML) where the compound was administered as part of a combination therapy:

  • Patient Outcomes : A significant number of patients exhibited improved response rates and reduced disease burden after treatment with this compound alongside standard therapies.

Q & A

Basic: What are the recommended synthetic routes for preparing N-ethyl-2-[2-(4-fluorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

  • Step 1: Condensation of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with ethylamine to form the ethylamide core.
  • Step 2: Introduction of the 4-fluorophenoxyacetyl group via nucleophilic acyl substitution. Optimize reaction conditions (e.g., use DCC/DMAP as coupling agents in anhydrous DMF) to enhance yield .
  • Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water).
    Key parameters: Monitor reaction progress with TLC, and confirm final structure via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How can researchers validate the structural integrity of this compound?

Methodological Answer:
Use complementary analytical techniques:

  • X-ray crystallography for absolute configuration determination (e.g., single-crystal diffraction at 100 K, as demonstrated for analogous benzothiophene derivatives) .
  • NMR spectroscopy (1^1H, 13^13C, 19^19F) to confirm substituent positions and electronic environments. Compare with computed spectra using DFT-based tools (e.g., Gaussian 16) .
  • FT-IR to verify amide (C=O stretch at ~1650–1700 cm1^{-1}) and aromatic ether (C-O-C at ~1250 cm1^{-1}) functionalities .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Enzyme inhibition assays: Test against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ kinase assay). Include positive controls (e.g., staurosporine for kinases) .
  • Cellular cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa, MCF-7). Use IC50_{50} values to quantify potency .
  • Solubility and stability: Assess in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) via HPLC-UV over 24 hours .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Analog library synthesis: Systematically vary substituents (e.g., replace 4-fluorophenoxy with 4-chloro- or 4-methylphenoxy) and compare bioactivity .
  • 3D-QSAR modeling: Use CoMFA or CoMSIA to correlate molecular fields (steric, electrostatic) with activity data. Train models with >30 analogs and validate via leave-one-out cross-validation .
  • Free-energy perturbation (FEP): Compute binding affinity changes for substituent modifications using molecular dynamics (e.g., Schrödinger FEP+) .

Advanced: How should researchers resolve contradictions in bioactivity data across different assays?

Methodological Answer:

  • Assay validation: Confirm reproducibility via triplicate runs with blinded controls. Check for assay interference (e.g., compound autofluorescence in fluorogenic assays) .
  • Off-target profiling: Use proteome-wide affinity chromatography (e.g., CETSA) or kinase profiling arrays to identify non-specific interactions .
  • Meta-analysis: Apply statistical tools (e.g., PCA or hierarchical clustering) to integrate data from multiple assays and identify outlier results .

Advanced: What computational strategies predict metabolic stability and toxicity?

Methodological Answer:

  • ADMET prediction: Use tools like SwissADME or ADMETlab 2.0 to estimate CYP450 metabolism, hERG inhibition, and Ames toxicity .
  • Metabolite identification: Simulate Phase I/II metabolism with GLORY or MetaSite. Validate via in vitro microsomal assays (human liver microsomes + NADPH) .
  • Docking to toxicity targets: Model interactions with hERG (PDB: 5VA1) or PPARγ (PDB: 3VSO) to prioritize analogs with lower toxicity risk .

Advanced: How can reaction conditions be optimized for scalable synthesis?

Methodological Answer:

  • Design of experiments (DoE): Apply Box-Behnken or central composite design to optimize temperature, solvent (e.g., DMF vs. THF), and catalyst loading. Use JMP or Minitab for response surface analysis .
  • Flow chemistry: Transition batch reactions to continuous flow (e.g., Vapourtec R-series) to improve heat/mass transfer and reduce side products .
  • Green chemistry metrics: Calculate E-factor and atom economy for each step. Replace hazardous solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) .

Advanced: What techniques elucidate the compound’s mechanism of action (MoA)?

Methodological Answer:

  • Cryo-EM or X-ray crystallography: Determine binding mode to target proteins (e.g., kinases) at 2–3 Å resolution .
  • Thermal shift assay (TSA): Measure target protein melting temperature (TmT_m) shifts upon compound binding to confirm stabilization .
  • RNA-seq/proteomics: Profile downstream gene/protein expression changes in treated cells (e.g., LC-MS/MS for proteomics, Illumina NovaSeq for transcriptomics) .

Advanced: How can researchers address low solubility in biological assays?

Methodological Answer:

  • Co-solvent systems: Test DMSO/PEG-400 or cyclodextrin-based formulations. Maintain DMSO ≤0.1% to avoid cellular toxicity .
  • Salt formation: Synthesize hydrochloride or sodium salts via acid/base titration. Confirm stability via pH-solubility profiling .
  • Nanoformulation: Prepare liposomal or PLGA nanoparticles (e.g., solvent evaporation method) and characterize size (DLS) and encapsulation efficiency (UV-Vis) .

Advanced: What strategies validate target engagement in vivo?

Methodological Answer:

  • PET/SPECT imaging: Radiolabel the compound (e.g., 18^{18}F for the fluorophenoxy group) and assess biodistribution in rodent models .
  • Pharmacodynamic markers: Measure target modulation in blood/tissue (e.g., phosphorylated kinase levels via ELISA) .
  • CRISPR/Cas9 knockdown: Compare compound efficacy in wild-type vs. target-knockout animal models to confirm on-target effects .

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